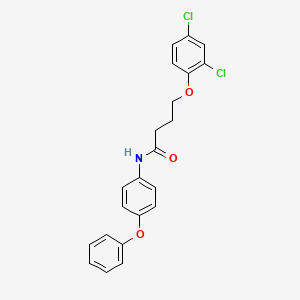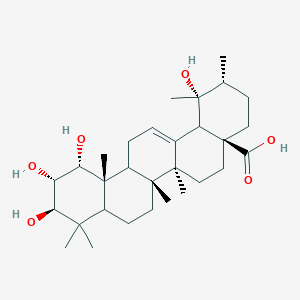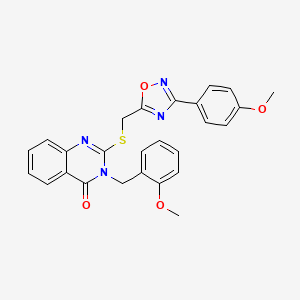
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches : 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, can be synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis, yielding a total yield of 57.6%. This synthesis process is significant for understanding the chemical properties and potential applications of related compounds like 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide (Quan, 2005).
Antifungal Activities
- Fungicidal Properties : N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides, which are structurally related to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide, have been tested for their antifungal activities. Compounds with an electron-withdrawing group attached to the meta position of the phenyl ring showed good to excellent activities against various fungi, highlighting the potential of similar compounds in antifungal applications (Lee, Kim, Cheong, & Chung, 1999).
Environmental Applications
- Pesticide Industry Wastewater Treatment : Compounds like 4-(2,4-dichlorophenoxy)butanamide are present in the wastewater of the pesticide industry. This wastewater contains a variety of toxic pollutants, necessitating efficient treatment methods. Biological processes and granular activated carbon have shown effectiveness in removing up to 80-90% of these compounds, creating high-quality effluent and reducing environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Electrochemical Studies
- Electrochemical Reduction : The electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan), which is structurally related to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide, has been studied in detail. This research contributes to understanding the reductive cleavage of aryl carbon-chlorine bonds and the formation of various phenolic compounds, which is relevant for environmental remediation and chemical synthesis (Knust, Foley, Mubarak, Skljarevski, Raghavachari, & Peters, 2010).
Analytical Chemistry
- Herbicide Analysis : Techniques have been developed for the quantitation of chlorophenoxy acid herbicides, which include compounds similar to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide. Methods like high-performance liquid chromatography coupled with electrochemical detection are crucial for determining trace levels of such pesticides in environmental samples (Wintersteiger, Goger, & Krautgartner, 1999).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c23-16-8-13-21(20(24)15-16)27-14-4-7-22(26)25-17-9-11-19(12-10-17)28-18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCWDJARWSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)


![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2775953.png)
![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)